methyl (2Z)-3-(furan-2-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoate
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Overview
Description
METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE is a synthetic organic compound that belongs to the class of enones. This compound features a furan ring, a methoxyphenyl group, and a formamido group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE typically involves the following steps:
Formation of the enone structure: This can be achieved through a Claisen-Schmidt condensation reaction between a furan-2-carbaldehyde and a methyl ketone derivative.
Introduction of the formamido group: This step involves the reaction of the enone with formamide under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Claisen-Schmidt condensation: Utilizing high-purity reagents and optimized reaction conditions to ensure high yield and purity.
Continuous flow reactors: To enhance reaction efficiency and scalability.
Purification processes: Such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted enones with various functional groups.
Scientific Research Applications
METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-HYDROXYPHENYL)FORMAMIDO]PROP-2-ENOATE
- METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENOATE
Uniqueness
METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H15NO5 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
methyl (Z)-3-(furan-2-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate |
InChI |
InChI=1S/C16H15NO5/c1-20-14-8-4-3-7-12(14)15(18)17-13(16(19)21-2)10-11-6-5-9-22-11/h3-10H,1-2H3,(H,17,18)/b13-10- |
InChI Key |
FKELOLCHDQSMMZ-RAXLEYEMSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
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